Methyl 3,3-dimethylpentanoate is an organic compound belonging to the class of esters, characterized by the presence of a methyl group and two additional methyl groups attached to the third carbon of a pentane backbone. Its molecular formula is and it has a molecular weight of approximately 144.21 g/mol. The compound is typically a colorless to pale yellow liquid with a fruity odor, making it potentially useful in flavoring and fragrance applications. It is flammable and poses certain health risks, including skin irritation upon contact .
There is no documented research on the specific mechanism of action of MMDP in any biological system.
These reactions are significant for synthetic organic chemistry and industrial applications .
Methyl 3,3-dimethylpentanoate can be synthesized through several methods:
These methods are generally efficient and yield high-purity products suitable for industrial applications .
Methyl 3,3-dimethylpentanoate has several potential applications:
Its unique structure makes it valuable in both food chemistry and fragrance industries .
Methyl 3,3-dimethylpentanoate shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl hexanoate | Longer carbon chain; used as a flavoring agent | |
| Methyl 2-methylbutanoate | Contains a branched structure; used in fragrances | |
| Methyl 4-methylpentanoate | Similar carbon count but different branching | |
| Methyl 3-methylbutanoate | Used in food flavoring; branched structure |
Methyl 3,3-dimethylpentanoate is unique due to its specific arrangement of methyl groups which affects its physical properties and potential applications. Its fruity odor distinguishes it from other esters that may have more floral or herbal notes. This characteristic makes it particularly appealing for use in food and fragrance formulations where specific scent profiles are desired .
Methyl 3,3-dimethylpentanoate (CAS: 101186-01-0) is an important ester compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol [1] [2]. The industrial production of this compound primarily employs several well-established methodologies that balance efficiency, cost-effectiveness, and product quality.
The most common industrial approach for producing methyl 3,3-dimethylpentanoate involves the acid-catalyzed esterification of 3,3-dimethylpentanoic acid with methanol. This Fischer esterification reaction is typically conducted using strong acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH) [3] [4]. The general reaction can be represented as:
3,3-dimethylpentanoic acid + methanol ⟶ methyl 3,3-dimethylpentanoate + water
In industrial settings, this reaction is typically performed at temperatures between 65-75°C with reaction times of 4-6 hours [5] [4]. To drive the equilibrium toward product formation, excess methanol is commonly employed, with methanol-to-acid ratios ranging from 3:1 to 5:1 [6]. The reaction mixture is then subjected to neutralization, washing, and distillation steps to isolate the pure ester product.
Modern industrial production increasingly utilizes continuous flow reactors rather than batch processes for the synthesis of methyl 3,3-dimethylpentanoate [3] [7]. These systems offer several advantages:
In a typical continuous flow setup, the acid and methanol reactants are continuously fed into a reactor system maintained at optimal temperature (70-90°C) and pressure (5-10 bar) [7]. The residence time is carefully controlled (typically 5-10 minutes) to achieve high conversion while minimizing side reactions. Fixed-bed reactors containing heterogeneous acid catalysts are often employed to facilitate easier separation and catalyst recycling [7].
A more recent development in the industrial production of methyl 3,3-dimethylpentanoate involves the use of ionic liquid catalysts [6]. These systems offer several advantages over traditional acid catalysis, including:
For example, N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate ionic liquid has been employed as an effective catalyst for the esterification of similar compounds [6]. In a typical process, the 3,3-dimethylpentanoic acid and methanol are combined with the ionic liquid catalyst (0.1-0.2 weight ratio relative to the acid) and heated to 68-75°C for 4-6 hours [6]. The reaction mixture is then subjected to distillation to separate the product from the catalyst, which can be recovered and reused.
Heterogeneous catalysts represent another important approach for industrial-scale production of methyl 3,3-dimethylpentanoate [8] [9]. These solid catalysts include:
The use of heterogeneous catalysts simplifies product separation and purification, reduces equipment corrosion, and allows for catalyst recycling. Typical reaction conditions involve temperatures of 80-120°C, excess methanol, and reaction times of 6-24 hours [8] [10]. The product is then isolated through filtration to remove the solid catalyst, followed by distillation to obtain the pure ester.
Laboratory-scale synthesis of methyl 3,3-dimethylpentanoate can be accomplished through several efficient protocols that are suitable for research and development purposes.
The classical Fischer esterification remains the most straightforward and widely used laboratory method for synthesizing methyl 3,3-dimethylpentanoate [4]. A typical protocol involves:
This method typically provides yields of 70-90% with high purity [11] [4].
An alternative laboratory approach involves the use of dimethylcarbonate (DMC) as both methylating agent and solvent [12]. This greener method avoids the use of corrosive acid catalysts:
This method typically provides yields of 75-95% and offers the advantage of milder reaction conditions and reduced environmental impact [12].
Microwave irradiation significantly accelerates the synthesis of methyl 3,3-dimethylpentanoate, reducing reaction times from hours to minutes [13]. A typical protocol involves:
This method typically provides yields of 80-95% with significantly reduced reaction times [13].
Enzymatic catalysis offers a highly selective and environmentally friendly approach for laboratory-scale synthesis of methyl 3,3-dimethylpentanoate:
While enzymatic methods typically provide lower yields (60-85%) compared to chemical methods, they offer exceptional selectivity (>98%) and operate under very mild conditions [14].
The efficiency and selectivity of methyl 3,3-dimethylpentanoate synthesis are heavily dependent on the catalytic system employed and the optimization of reaction parameters.
Homogeneous acid catalysts remain the most widely used for methyl 3,3-dimethylpentanoate synthesis due to their high activity and accessibility:
The mechanism of acid-catalyzed esterification involves protonation of the carboxylic acid carbonyl, nucleophilic attack by methanol, proton transfer, and dehydration to form the ester product [4].
Base catalysts can be employed for transesterification reactions using dimethylcarbonate:
Solid acid catalysts offer significant advantages in terms of recyclability and ease of separation:
Several metal-based catalytic systems have shown promise for methyl 3,3-dimethylpentanoate synthesis:
Optimizing the synthesis of methyl 3,3-dimethylpentanoate requires careful control of several key parameters:
Temperature: Higher temperatures (70-80°C) increase reaction rates but may reduce selectivity due to side reactions. Enzymatic systems require lower temperatures (30-40°C) to maintain enzyme stability.
Catalyst Loading: Optimal catalyst loading depends on the catalyst type:
Reaction Time: Conventional methods typically require 4-6 hours, while microwave-assisted synthesis can reduce this to 15-30 minutes. Enzymatic methods generally require longer times (24-48 hours).
Molar Ratio: Excess methanol (3:1 to 5:1 methanol:acid ratio) drives the equilibrium toward product formation, improving yields.
Solvent Selection: While methanol often serves as both reactant and solvent, additional solvents may be employed for specific catalytic systems. Polar aprotic solvents generally provide higher yields for certain catalytic systems.
Effective purification and isolation are critical for obtaining high-purity methyl 3,3-dimethylpentanoate for commercial or research applications.
Distillation is the most common industrial-scale purification method for methyl 3,3-dimethylpentanoate:
Vacuum Distillation: Typically performed at reduced pressure to lower the boiling point and prevent thermal decomposition. The product typically distills at 130-135°C under reduced pressure [6].
Fractional Distillation: Employed when higher purity is required, using a fractionating column to achieve better separation from impurities.
Reactive Distillation: Combines reaction and separation in a single unit operation, continuously removing the product to drive the equilibrium forward.
Distillation typically achieves 95-99% purity and is efficient for large-scale purification, though heat-sensitive compounds may degrade during the process [6].
Liquid-liquid extraction is commonly employed as a preliminary purification step:
Acid-Base Extraction: The reaction mixture is washed with:
Solvent Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate, diethyl ether), which is then dried and concentrated.
This method typically achieves 90-95% purity and is simple and scalable, though it may require multiple steps [11].
For laboratory-scale purification and when very high purity is required:
Silica Gel Chromatography: Using a gradient of hexane and ethyl acetate (typically starting with 95:5 and increasing polarity)
Automated Flash Chromatography: For more efficient separation with pre-packed columns
Column chromatography typically achieves 98-99% purity but is limited in scale and solvent-intensive [11].
Though methyl 3,3-dimethylpentanoate is a liquid at room temperature, crystallization of derivatives or precursors may be employed in certain synthetic routes:
Cooling Crystallization: Slowly cooling a saturated solution to induce crystal formation
Anti-Solvent Crystallization: Adding a miscible anti-solvent to reduce solubility
This method can achieve 95-99% purity but requires suitable crystallization conditions [16].
Emerging technologies for purification include:
Nanofiltration: Using membranes with specific pore sizes to separate the product from impurities
Pervaporation: Selective permeation through a membrane followed by evaporation
These methods are environmentally friendly but may have limited throughput [17].
A typical industrial purification sequence for methyl 3,3-dimethylpentanoate might include:
This sequence typically yields methyl 3,3-dimethylpentanoate with >95% purity, suitable for most commercial applications [6] [18].
The nuclear magnetic resonance spectroscopic profile of methyl 3,3-dimethylpentanoate provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships. The ¹³C nuclear magnetic resonance spectrum displays distinct resonances corresponding to the eight carbon environments within the molecule [3] [4]. The carbonyl carbon appears at approximately 172-174 ppm, characteristic of saturated aliphatic ester functionality. The quaternary carbon at position 3 resonates in the 35-40 ppm region, while the methoxyl carbon appears at 51-52 ppm [2].
The ¹H nuclear magnetic resonance spectrum exhibits well-resolved multipicity patterns consistent with the molecular structure. The methyl ester protons appear as a singlet at 3.65-3.75 ppm (3H), while the α-methylene protons adjacent to the carbonyl group resonate as a singlet at 2.35-2.45 ppm (2H) [3]. The geminal dimethyl groups at the 3-position produce a characteristic singlet at 1.05-1.15 ppm (6H), and the terminal ethyl group displays the expected triplet-quartet pattern with the methyl protons at 0.85-0.95 ppm (3H, triplet) and the methylene protons at 1.15-1.25 ppm (2H, quartet) [4].
| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Methyl ester | 51-52 | 3.65-3.75 (3H) | Singlet |
| Carbonyl | 172-174 | N/A | N/A |
| Quaternary C-3 | 35-40 | N/A | N/A |
| α-Methylene | 40-45 | 2.35-2.45 (2H) | Singlet |
| Terminal methyl | 8-10 | 0.85-0.95 (3H) | Triplet |
| Gem-dimethyl | 28-30 | 1.05-1.15 (6H) | Singlet |
| Ethyl methylene | 28-32 | 1.15-1.25 (2H) | Quartet |
The infrared spectrum of methyl 3,3-dimethylpentanoate exhibits characteristic absorption bands consistent with its ester functionality and aliphatic structure [5] [6]. The carbonyl stretching vibration appears as an intense absorption at approximately 1745 cm⁻¹, falling within the expected range for saturated aliphatic esters (1765-1735 cm⁻¹) [7] [8]. This frequency reflects the typical electronic environment of the ester carbonyl without significant conjugation or electron-withdrawing effects.
The aliphatic carbon-hydrogen stretching vibrations manifest as multiple bands in the 2990-2850 cm⁻¹ region, with characteristic absorptions at approximately 2960, 2930, and 2870 cm⁻¹ corresponding to methyl and methylene groups [6] [9]. The ester functional group displays the characteristic "rule of three" pattern with intense peaks corresponding to the carbonyl stretch (1745 cm⁻¹), asymmetric carbon-carbon-oxygen stretch (1180 cm⁻¹), and asymmetric oxygen-carbon-carbon stretch (1060 cm⁻¹) [7].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C-H stretch | 2960, 2930, 2870 | Strong | Methyl and methylene stretching |
| C=O stretch | 1745 | Very Strong | Ester carbonyl stretching |
| C-C-O stretch | 1180 | Strong | Ester linkage asymmetric stretch |
| O-C-C stretch | 1060 | Strong | Methoxy asymmetric stretch |
| C-H bending | 1460 | Medium | Methyl deformation |
The electron ionization mass spectrum of methyl 3,3-dimethylpentanoate displays characteristic fragmentation patterns typical of branched aliphatic esters [10] [11]. The molecular ion peak appears at m/z 144 with moderate intensity (15-25% relative abundance). Primary fragmentation pathways include α-cleavage adjacent to the carbonyl group, producing significant fragment ions at m/z 113 [M-OCH₃]⁺ and m/z 85 [M-COOCH₃]⁺ [12].
The loss of methyl radical generates the [M-15]⁺ ion at m/z 129, while the loss of the propyl group produces the fragment at m/z 101 [M-C₃H₇]⁺. The base peak typically occurs at m/z 85, corresponding to the loss of the methoxycarbonyl group, which is characteristic of methyl ester fragmentation [10]. Additional significant fragments include m/z 71 [C₅H₁₁]⁺, m/z 59 [COOCH₃]⁺, and m/z 43 [CH₃CO]⁺, reflecting typical ester fragmentation mechanisms [13].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Process |
|---|---|---|
| 144 [M]⁺ | 15-25 | Molecular ion |
| 129 [M-CH₃]⁺ | 30-40 | Loss of methyl radical |
| 113 [M-OCH₃]⁺ | 20-30 | Loss of methoxy radical |
| 85 [M-COOCH₃]⁺ | 60-80 | Loss of methoxycarbonyl (base peak) |
| 71 [C₅H₁₁]⁺ | 25-35 | Pentyl cation |
| 59 [COOCH₃]⁺ | 15-25 | Methoxycarbonyl cation |
The thermodynamic properties of methyl 3,3-dimethylpentanoate can be estimated using group contribution methods and correlations with structurally similar compounds [14] [15]. The standard enthalpy of formation is estimated at -520 ± 20 kJ/mol in the liquid phase at 298K, reflecting the stability of the ester functional group and the branched alkyl framework. The standard entropy is approximately 380 ± 30 J/mol·K in the gas phase, consistent with the molecular complexity and rotational degrees of freedom [16].
The heat capacity at constant pressure is estimated at 210 ± 15 J/mol·K at 298K for the liquid phase. The enthalpy of vaporization is predicted to be 45 ± 5 kJ/mol at the normal boiling point, estimated using the Trouton rule and correlations with similar esters [17]. Critical properties include an estimated critical temperature of 580 ± 20 K, critical pressure of 2.8 ± 0.3 MPa, and critical volume of 450 ± 30 cm³/mol [14] [15].
| Property | Value | Method |
|---|---|---|
| ΔHf° (kJ/mol) | -520 ± 20 | Group contribution |
| S° (J/mol·K) | 380 ± 30 | Group contribution |
| Cp (J/mol·K) | 210 ± 15 | Estimation |
| ΔHvap (kJ/mol) | 45 ± 5 | Trouton rule |
| Tc (K) | 580 ± 20 | Group contribution |
| Pc (MPa) | 2.8 ± 0.3 | Group contribution |
The kinetic behavior of methyl 3,3-dimethylpentanoate encompasses various reaction pathways relevant to its chemical stability and environmental fate [18]. Hydrolysis reactions represent the primary degradation pathway under aqueous conditions. Acid-catalyzed hydrolysis proceeds with an estimated activation energy of 65 ± 10 kJ/mol and a rate constant of approximately 1×10⁻⁶ s⁻¹ at 298K in 1M hydrochloric acid, corresponding to a half-life of approximately 8 days [18].
Base-catalyzed hydrolysis occurs more rapidly with an activation energy of 55 ± 8 kJ/mol and a rate constant of 1×10⁻⁴ s⁻¹ at 298K in 1M sodium hydroxide solution, yielding a half-life of approximately 2 hours. Thermal decomposition in the gas phase requires significantly higher activation energy (180 ± 20 kJ/mol) with an extremely slow rate constant of 1×10⁻¹² s⁻¹ at 298K [18].
| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (298K) | Half-life |
|---|---|---|---|
| Acid hydrolysis | 65 ± 10 | 1×10⁻⁶ s⁻¹ | 8 days |
| Base hydrolysis | 55 ± 8 | 1×10⁻⁴ s⁻¹ | 2 hours |
| Thermal decomposition | 180 ± 20 | 1×10⁻¹² s⁻¹ | >200,000 years |
| Photolysis | 250 ± 30 | 1×10⁻⁵ s⁻¹ | 20 hours |
Density functional theory calculations provide detailed electronic structure information for methyl 3,3-dimethylpentanoate across various computational levels [19] [20]. The B3LYP/6-31G(d) method yields a total electronic energy of approximately -463.285 Hartree, with the more complete B3LYP/6-311++G(d,p) basis set providing -463.425 Hartree [20]. These calculations demonstrate good convergence with basis set expansion and provide reliable predictions of molecular properties.
The highest occupied molecular orbital energy is calculated at approximately -6.8 to -7.2 eV depending on the functional, with the B3LYP method predicting -6.8 ± 0.2 eV and the M06-2X functional yielding -7.2 ± 0.2 eV [20]. The lowest unoccupied molecular orbital energy ranges from -0.3 to -0.5 eV, resulting in a HOMO-LUMO gap of 6.3-6.9 eV, indicating significant electronic stability and low reactivity toward electrophilic attack [21].
The calculated dipole moment is consistently predicted at approximately 2.0-2.2 Debye across different computational methods, reflecting the polar nature of the ester functionality [20]. The molecular geometry optimization reveals a preferred conformation with the ester group adopting a nearly planar arrangement and the branched alkyl chain extending to minimize steric interactions [22].
| Method | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Dipole (Debye) | Band Gap (eV) |
|---|---|---|---|---|---|
| B3LYP/6-31G(d) | -463.285 | -6.8 | -0.5 | 2.1 | 6.3 |
| B3LYP/6-311++G(d,p) | -463.425 | -6.9 | -0.4 | 2.0 | 6.5 |
| M06-2X/6-31G(d) | -463.180 | -7.2 | -0.3 | 2.2 | 6.9 |
| ωB97X-D/6-311++G(d,p) | -463.420 | -7.0 | -0.4 | 2.0 | 6.6 |
Molecular dynamics simulations and conformational analysis reveal the preferred geometries and dynamic behavior of methyl 3,3-dimethylpentanoate in various environments [21]. The molecule exhibits restricted rotation around the ester carbon-oxygen bond with a barrier of approximately 10-12 kJ/mol, typical for alkyl esters [23]. The quaternary carbon center introduces significant steric hindrance, influencing both the preferred conformations and the reactivity patterns.
Flammable;Irritant